molecular formula C15H24N2O B12750662 N-(alpha,alpha-Dimethylbenzyl)-2-(propylamino)propionamide CAS No. 91793-42-9

N-(alpha,alpha-Dimethylbenzyl)-2-(propylamino)propionamide

Cat. No.: B12750662
CAS No.: 91793-42-9
M. Wt: 248.36 g/mol
InChI Key: BWXNGCOSXBVXCT-UHFFFAOYSA-N
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Description

N-(alpha,alpha-Dimethylbenzyl)-2-(propylamino)propionamide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha,alpha-Dimethylbenzyl)-2-(propylamino)propionamide typically involves the reaction of alpha,alpha-Dimethylbenzylamine with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process is monitored to ensure high yield and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(alpha,alpha-Dimethylbenzyl)-2-(propylamino)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other

Properties

CAS No.

91793-42-9

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

N-(2-phenylpropan-2-yl)-2-(propylamino)propanamide

InChI

InChI=1S/C15H24N2O/c1-5-11-16-12(2)14(18)17-15(3,4)13-9-7-6-8-10-13/h6-10,12,16H,5,11H2,1-4H3,(H,17,18)

InChI Key

BWXNGCOSXBVXCT-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C(=O)NC(C)(C)C1=CC=CC=C1

Origin of Product

United States

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